2-溴-1,3-噁唑盐酸盐

描述

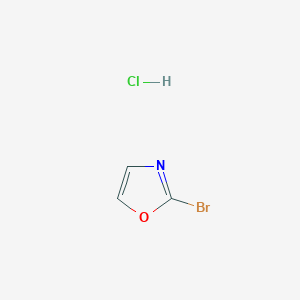

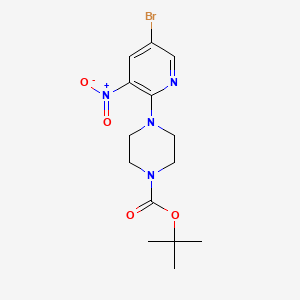

2-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . The oxazole ring, which includes one nitrogen atom and one oxygen atom, is a significant heterocyclic nucleus that has been investigated in the development of novel compounds showing favorable biological activities .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including 2-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1,3-oxazole hydrochloride consists of a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1,3-oxazole hydrochloride often include direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .

Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1,3-oxazole hydrochloride is 147.96 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound is also characterized by a Rotatable Bond Count of 0 .

科学研究应用

合成和化学反应

- 1-亚硝基-2-萘酚与α-官能化酮(包括α-溴酮)在碱性条件下反应,形成2-取代萘并[1,2-d][1,3]噁唑,突显出类似2-溴-1,3-噁唑盐酸盐的化合物的化学多样性 (Aljaar等,2013)。

催化和合成方法

- 2-(溴甲基)-4-羧乙氧基-1,3-噁唑与锌粉反应,形成一个杂环芳基锌衍生物,展示了其在合成复杂分子如链霉素类抗生素中的潜力 (Gangloff et al., 1992)。

生物学研究和应用

- 从2α-溴-3-酮合成的类固醇噁唑、咪唑和三唑已被研究其生物学性质,表明类似2-溴-1,3-噁唑盐酸盐的化合物在生物医学应用中的潜力 (Ohta et al., 1968)。

抗菌和抗氧化活性

- 研究表明使用α-溴酮合成噻唑-1,3-噁唑,其中一些化合物对各种细菌显示出抗菌活性 (Ghazvini et al., 2020)。

环境和绿色化学

- 使用太阳能光热化学方法从N-芳基乙酰胺合成4-溴-2,5-取代噁唑,说明了可以应用于类似2-溴-1,3-噁唑盐酸盐的化合物的环保方法 (Dinda et al., 2014)。

制药研究

- 噁唑,包括从溴化前体衍生的噁唑,在制药研究中具有重要意义,正在探索各种治疗应用,如合成和结构解析新型2,4-二取代1,3-噁唑类似物 (Venugopala et al., 2018)。

未来方向

Oxazole-based molecules, including 2-Bromo-1,3-oxazole hydrochloride, are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .

属性

IUPAC Name |

2-bromo-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMSHRSJNSBKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-oxazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)

![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)

![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)

![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)